molecular formula C19H19FN4O2S2 B12211135 3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide

3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No.: B12211135
M. Wt: 418.5 g/mol
InChI Key: JFOSYZFHBLMRPW-VBKFSLOCSA-N
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Description

3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a complex organic compound that features a thiazolidinone ring, a fluorobenzylidene group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 3-fluorobenzaldehyde in the presence of a base.

    Attachment of the Imidazole Moiety: The final step involves the reaction of the intermediate with 3-(1H-imidazol-1-yl)propylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring and imidazole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzylidene group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
  • 3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

What sets 3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole moiety, in particular, may enhance its pharmacological potential compared to similar compounds.

Properties

Molecular Formula

C19H19FN4O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C19H19FN4O2S2/c20-15-4-1-3-14(11-15)12-16-18(26)24(19(27)28-16)9-5-17(25)22-6-2-8-23-10-7-21-13-23/h1,3-4,7,10-13H,2,5-6,8-9H2,(H,22,25)/b16-12-

InChI Key

JFOSYZFHBLMRPW-VBKFSLOCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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